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molecular formula C8H7NO4 B1358317 2-(Methoxycarbonyl)isonicotinic acid CAS No. 24195-10-6

2-(Methoxycarbonyl)isonicotinic acid

Cat. No. B1358317
M. Wt: 181.15 g/mol
InChI Key: MAFJOMAYYKSZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06673799B1

Procedure details

A 1.7 ml portion of concentrated sulfuric acid was added to 50 ml of methanol solution containing 5.0 g of pyridine-2,4-dicarboxylic acid, and the mixture was heated under reflux for 1 hour and 10 minutes. After cooling, this was poured into ice water and stirred at 5° C. for 3 hours, and the thus precipitated white solid was collected by filtration. A 5.7 g portion of this product was dissolved in 100 ml of methanol with heating, and the solution was cooled and then stirred at room temperature. By collecting the thus precipitated white solid by filtration, 2.5 g of the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N:6]1[CH:11]=[CH:10][C:9]([C:12]([OH:14])=[O:13])=[CH:8][C:7]=1[C:15]([OH:17])=[O:16].[CH3:18]O>>[CH3:18][O:16][C:15]([C:7]1[CH:8]=[C:9]([CH:10]=[CH:11][N:6]=1)[C:12]([OH:14])=[O:13])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
N1=C(C=C(C=C1)C(=O)O)C(=O)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred at 5° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour and 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the thus precipitated white solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
A 5.7 g portion of this product was dissolved in 100 ml of methanol
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
STIRRING
Type
STIRRING
Details
stirred at room temperature
CUSTOM
Type
CUSTOM
Details
By collecting the thus precipitated white solid
FILTRATION
Type
FILTRATION
Details
by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C=1C=C(C(=O)O)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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